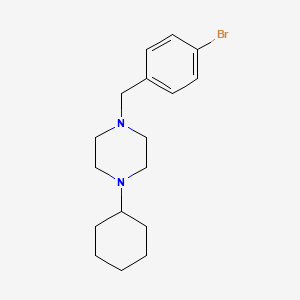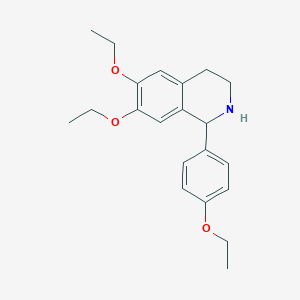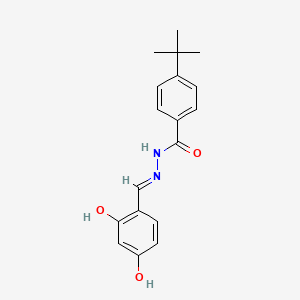![molecular formula C24H20N2O3 B6079769 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)
2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone, also known as HMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. In pharmacology, 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to exhibit potent antioxidant and antiplatelet activity. In biochemistry, 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been used as a fluorescent probe for the detection of protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone can inhibit the proliferation and induce apoptosis of various cancer cell lines. 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has also been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating its potent antioxidant activity. In addition, 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit platelet aggregation, suggesting its potential use as an antiplatelet agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. Additionally, 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone exhibits potent biological activity at low concentrations, making it a cost-effective research tool. However, 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has some limitations for lab experiments. It is a hydrophobic compound that may require the use of organic solvents for its dissolution, which may affect its biological activity. Furthermore, the mechanism of action of 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for the research on 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone. One potential area of investigation is the development of 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, the use of 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone as a fluorescent probe for the detection of protein-ligand interactions may have applications in drug discovery and development. Furthermore, the elucidation of the mechanism of action of 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone may provide insights into the development of novel therapeutic targets.
Synthesemethoden
The synthesis of 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methylphenylhydrazine in the presence of acetic acid. The resulting product is then subjected to cyclization with cyanogen bromide to yield 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone. This method has been optimized to produce high yields of 2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone with high purity.
Eigenschaften
IUPAC Name |
2-[(E)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-16-10-13-18(14-11-16)26-22(25-20-8-4-3-7-19(20)24(26)28)15-12-17-6-5-9-21(29-2)23(17)27/h3-15,27H,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDCENKEQFEEOL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6079692.png)
![2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6079709.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6079717.png)
![4-methyl-N-(3-nitrophenyl)-2-[2-(5,5,6-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazino]-1,3-thiazole-5-carboxamide hydrobromide](/img/structure/B6079720.png)
![ethyl 2-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)


![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![2-{1-(4-methylbenzyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079768.png)

![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methyl-2(1H)-quinolinone](/img/structure/B6079782.png)

